molecular formula C9H18NO2 B1682022 TEMPOL CAS No. 2226-96-2

TEMPOL

Cat. No. B1682022
CAS RN: 2226-96-2
M. Wt: 172.24 g/mol
InChI Key: UZFMOKQJFYMBGY-UHFFFAOYSA-N
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Description

TEMPOL, also known as 4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl, is a potential redox agent in cells . It is a novel antioxidant that inhibits both activated T cell and antigen presenting cell derived cytokines in-vitro from COVID-19 patients . It has been explored against various disorders like inflammation .


Synthesis Analysis

TEMPOL is an excellent catalyst extensively used in the synthesis and oxidation of various reagents . The reversibility of the reduction process of TEMPOL has been investigated using cyclic voltammetry to analyze the redox potentials .


Molecular Structure Analysis

TEMPOL is a representative of the 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) radical, used as a mediator in organic synthesis . The local structure of ionic liquids around TEMPOL and its oxidized form, TEMPOL+, has been studied, underlining striking differences in the solvation of these two species .


Chemical Reactions Analysis

TEMPOL either increased or decreased general reactive oxygen species (ROS) levels in lung cancer and normal cells at 48 hours . It also differentially altered the expression and activity of antioxidant enzymes . TEMPOL has been shown to disassemble iron cofactors sites, inhibiting the RNA dependent RNA polymerase and blocked virus replication in cell culture .


Physical And Chemical Properties Analysis

TEMPOL is a redox-active organic species that plays an important role in catalysis, energy storage, and biotechnology . The thermodynamics and kinetics of oxidation of TEMPOL have been studied in the frame of Marcus theory .

Scientific Research Applications

1. Cardiovascular and Renal Applications

  • TEMPOL exhibits antihypertensive effects in spontaneously hypertensive rats without causing sympathoadrenal activation or salt retention. Its action is independent of nitric oxide, endothelin, or catecholamines, and occurs despite increased plasma renin activity. TEMPOL also reduces oxidative stress and is effective during increased salt intake (Welch et al., 2005).

2. Cancer Treatment and Radiation Protection

  • TEMPOL shows potential in protecting salivary glands from radiation damage in cancer treatment, without protecting the tumor. This differential protection may be due to faster reduction to nonradioprotective hydroxylamine in tumors compared to normal tissues. Its paramagnetic properties allow for monitoring using MRI (Cotrim et al., 2007).

3. Nanoparticle Research

  • TEMPOL has been used as a sensor to study magnetite nanoparticles in different matrices. Its sensitivity to local magnetic fields from magnetic nanoparticles has been useful in this area of research (Kovarski & Sorokina, 2007).

4. Neuroprotection and Oxidative Stress

  • TEMPOL protects various organs, including the brain, from ischemia/reperfusion damage. It has shown effectiveness in models of oxidative stress, improving survival in shock models, and has paradoxical pro-oxidant action in tumor cells, reducing spontaneous tumor formation. TEMPOL has also been effective in neurodegeneration models (Wilcox, 2010).

5. Sleep Deprivation and Memory

  • TEMPOL has been found to prevent memory impairment caused by chronic sleep deprivation, likely through normalizing antioxidant mechanisms in the hippocampus (Alzoubi et al., 2016).

6. Energy Storage Applications

  • TEMPOL has been studied for its potential in energy storage applications, particularly in formulations with high concentrations in solutions for electrochemical applications (Goeltz & Carter, 2021).

7. Protective Effects in Acute Kidney Injury

  • TEMPOL has shown protective effects against ischemic injury in animal models, implicating the PI3K/Akt/Nrf2 signaling pathway. This indicates its role in coordinating endogenous antioxidant defense (Zhang et al., 2016).

Safety And Hazards

TEMPOL is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients .

Future Directions

TEMPOL has been suggested for additional studies examining its use for the treatment of COVID-19 . It is also being analyzed in a double-blind, randomized, adaptive, placebo-controlled Phase II/II clinical trial in adult COVID-19 patients .

properties

InChI

InChI=1S/C9H18NO2/c1-8(2)5-7(11)6-9(3,4)10(8)12/h7,11H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZFMOKQJFYMBGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1[O])(C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4041280
Record name 4-Hydroxy-2,2,6,6-tetramethylpiperidin-1-yl)oxidanyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4041280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Liquid; Other Solid; Pellets or Large Crystals
Record name 1-Piperidinyloxy, 4-hydroxy-2,2,6,6-tetramethyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Mechanism of Action

The antiproliferative effect of Tempol, a stable nitroxide free radical, was investigated on the p53-negative human leukemia cell line HL60. A concentration- and time-dependent inhibition of cell growth was observed that appears to be due to induction of apoptosis. Involvement of oxidative stress is indicated by a concentration-dependent increase in intracellular peroxides and a parallel decrease in total cellular glutathione; in addition, increased survival rates were observed in cells simultaneously treated with Tempol and the antioxidant N-acetylcysteine. Tempol did not affect the relative levels of Bax and Bcl2, whereas p21(WAF1/CIP1) was enhanced in a concentration- and time-dependent fashion; this effect was partially inhibited by N-acetylcysteine, was maintained for up to 8 hr after Tempol removal, and seemed to depend on continuing protein synthesis. The increase in p21(WAF1/CIP1) was accompanied by a parallel accumulation of cells in the G(1) phase of the cycle and by a decrease in the 110 kDa form of pRb. Our results suggest that p53-independent induction of p21(WAF1/CIP1) mediates the antiproliferative effect of Tempol; on the basis of this observation, the nitroxide could be proposed as an useful adjunct to the treatment of p53-deficient tumors, which are often refractory to standard chemotherapy., A variety of mechanisms has been suggested for cocaine toxicity, including the possibility that cocaine induces an increase in oxidative stress (OS) due to excessive oxidation of dopamine (e.g. dopamine quinine), or by redox cycling of cocaine oxidized metabolites. However, the association between oxidative status in the brain and cocaine induced-behavior is poorly understood. Therefore, we examined the ability of the unique antioxidant tempol to attenuate cocaine-induced oxidative damage and behavioral response. Acute cocaine treatment significantly elevated OS markers in prefrontal cortex (PFC) and nucleus accumbens (NAc) in rats, both in slices and following a single cocaine injection, which corresponded with a decrease in total antioxidant capacity (TAC). Tempol, at the optimal concentration we determined that was needed to observe an antioxidant non-toxic effect in vitro (1 mM) and in vivo (200 mg/kg), completely abolished the elevation of OS markers and prevented the reduction in TAC in these areas. Importantly, tempol injections, at a dose that does not affect the basal levels of locomotor activity, attenuated both the development and expression of cocaine-induced locomotor sensitization. Finally, in cocaine-sensitized animals, tempol prevented the elevation of OS markers in both PFC and NAc. Our findings suggest that oxidation of specific sites in the brain reward system by cocaine is accompanied with behavioral changes. Tempol has a neuro-protective effect against cocaine toxicity in these regions, and it may be beneficial in the treatment of cocaine addiction., TEMPOL (4-hydroxy-2,2,6,6-tetramethylpiperidine-N-oxyl) is a stable nitroxyl antioxidant. Previous studies have suggested that TEMPOL is protective in acute disorders thought to involve reactive oxygen species (ROS), such as ischemic stroke and cardiac reperfusion injury. Oxidized TEMPOL can be recycled to its redox-active reducing form by co-administration with polynitroxylated albumin, making it a candidate as a pharmacological "reservoir" for reducing potential of use in chronic disorders involving ROS. The present studies examine the efficacy of TEMPOL in cell culture and animal models of the central and peripheral dysfunction associated with Parkinson's disease, a disorder in the pathogenesis of which ROS generated from dopamine have been implicated. Antioxidants have been proposed as both preventive and symptomatic therapy for Parkinson's disease. TEMPOL protects MN9D dopaminergic mesencephalic cells in culture from 6-hydroxydopamine (6-OHDA)-induced apoptosis. Translocation of the p65 component of NF-kappaB to the nucleus accompanies protection by TEMPOL. In vivo, intraperitoneal TEMPOL protects mice from intrastriatal 6-OHDA-induced cell and dopamine metabolite loss in the striatum. TEMPOL also protects mice against the 6-OHDA-induced rotational behavior elicited by intrastriatal administration of d-amphetamine. In addition, TEMPOL protects mice from the ptosis, activity level decrement, and mortality induced by intraperitoneal administration of 6-OHDA, a model of autonomic dysfunction in Parkinson's disease. Adjunctive use of polynitroxylated albumin enhances the in vitro and in vivo effects of TEMPOL., Reactive oxygen species (ROS) generated from dopamine and its oxidation products have been implicated in the pathogenesis and toxicity from treatment of Parkinson's disease-associated autonomic neuropathy, and antioxidant therapies have been proposed as treatment and prophylaxis for this disorder. However, many antioxidants are rapidly and, under physiological conditions, irreversibly oxidized, rendering them redox-inactive. We have examined the potential of 4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl and polynitroxylated albumin (TEMPOL/PNA), an antioxidant complex that facilitates recycling of inactivated antioxidant to its redox-active form, as a protective agent against the toxicity of the catecholaminergic ROS generator, 6-hydroxydopamine (6-OHDA). TEMPOL/PNA is more effective against depression of activity level by 6-OHDA than the non-recycling antioxidant, TEMPOL, in a murine model of catecholaminergic oxidative damage. TEMPOL/PNA is also less toxic than TEMPOL in mice, allowing administration of higher doses of antioxidant. Both TEMPOL and TEMPOL/PNA give rise to prevention of apoptosis and to translocation of NF-kappaB from the cytoplasm to the nucleus of PC12 cells treated with 6-OHDA, but in vivo, TEMPOL/PNA maintains redox-active blood levels of TEMPOL for almost 5 hr, whereas administration of TEMPOL alone results in clearance of blood redox activity within 1 hr. PNA enhances the therapeutic index of TEMPOL, and the recycling antioxidant that results from their adjunctive administration may prove useful in disorders involving oxidative stress., For more Mechanism of Action (Complete) data for 1-Piperidinyloxy, 4-hydroxy-2,2,6,6-tetramethyl (26 total), please visit the HSDB record page.
Record name 1-Piperidinyloxy, 4-hydroxy-2,2,6,6-tetramethyl
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Product Name

Tempol

Color/Form

Crystals from ether + Benzene

CAS RN

2226-96-2
Record name Tempol
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Record name Tempol
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Record name Tempol
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Record name 1-Piperidinyloxy, 4-hydroxy-2,2,6,6-tetramethyl-
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Record name 4-Hydroxy-2,2,6,6-tetramethylpiperidin-1-yl)oxidanyl
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Record name TEMPOL
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Record name 1-Piperidinyloxy, 4-hydroxy-2,2,6,6-tetramethyl
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8014
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

71.5 °C
Record name 1-Piperidinyloxy, 4-hydroxy-2,2,6,6-tetramethyl
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8014
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29,600
Citations
CS Wilcox, A Pearlman - Pharmacological reviews, 2008 - ASPET
… 4-Hydroxy-2,2,6,6-tetramethylpiperidine-N-oxyl (tempol) is … hypertensive rodent models, tempol caused rapid and reversible … Thus, tempol is broadly effective in reducing blood pressure, …
Number of citations: 421 pharmrev.aspetjournals.org
SM Hahn, Z Tochner, CM Krishna, J Glass, L Wilson… - Cancer research, 1992 - AACR
… effects of Tempol were studied in C3H mice. The maximum tolerated dose of Tempol administered ip was found to be 275 mg/kg, which resulted in maximal Tempol levels in whole …
Number of citations: 273 aacrjournals.org
CS Wilcox - Pharmacology & therapeutics, 2010 - Elsevier
… tempol thereafter, leading to the conclusion that tempol acted catalytically. The reaction entailed oxidation of tempol … which itself was reduced back to tempol while oxidizing ONOO − to …
Number of citations: 496 www.sciencedirect.com
C Thiemermann - Critical care medicine, 2003 - journals.lww.com
… Tempol is a stable piperidine nitroxide of low molecular … of tempol in animal models of shock, ischemia-reperfusion injury, and inflammation. It should be noted that the effects of tempol …
Number of citations: 150 journals.lww.com
SM Hahn, MC Krishna, AM DeLuca, D Coffin… - Free Radical Biology …, 2000 - Elsevier
… of Tempol-H in vivo would lead to an equilibration between Tempol and Tempol-H that would … Tempol-H was administered in increasing doses via an intraperitoneal route to C3H mice. …
Number of citations: 113 www.sciencedirect.com
AP Cotrim, F Hyodo, KI Matsumoto, AL Sowers… - Clinical Cancer …, 2007 - AACR
… properties of Tempol afforded noninvasive MRI monitoring of dynamic changes of Tempol levels … These data support further development and consideration of Tempol for human clinical …
Number of citations: 133 aacrjournals.org
PK Chatterjee, S Cuzzocrea, PAJ Brown… - Kidney international, 2000 - Elsevier
… The aim of this study was to investigate the effects of tempol in (1) an in vivo rat model of renal ischemia/reperfusion injury and on (2) cellular injury and death of rat renal proximal …
Number of citations: 419 www.sciencedirect.com
SM Hahn, FJ Sullivan, AM DeLuca, CM Krishna… - Free Radical Biology …, 1997 - Elsevier
… Our findings suggest that Tempol does not compromise local tumor control of the RIF-1 tumor. Differential tissue bioreduction of Tempol may account for the differential radioprotection of …
Number of citations: 120 www.sciencedirect.com
R Schubert, L Erker, C Barlow… - Human molecular …, 2004 - academic.oup.com
… To further investigate the weight reduction phenotype of the tempol-treated mice, we determined whether tempol treatment resulted in alterations in metabolism or activity. The tempol- …
Number of citations: 167 academic.oup.com
JB Mitchell, W DeGraff, D Kaufman, MC Krishna… - Archives of biochemistry …, 1991 - Elsevier
… We are currently evaluating a variety of other cell types for Tempol-mediated aerobic … nitroxide (Tempol) is a necessary component for in vitro aerobic radioprotection since Tempol-H did …
Number of citations: 279 www.sciencedirect.com

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